3-(2-Methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine
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Overview
Description
3-(2-Methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine is a complex organic compound that features a triazole ring, a thiazole ring, and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.
Formation of the Thiazole Ring: This often involves the reaction of α-haloketones with thioureas.
Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with sulfuric acid.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
Biologically, compounds with triazole and thiazole rings are often explored for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for compounds like 3-(2-Methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine would depend on its specific biological target. Typically, such compounds might inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,2,4-Triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine
- 3-(2-Methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-yl)ethanol
Uniqueness
The uniqueness of 3-(2-Methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine lies in its specific combination of functional groups, which can confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-15-11(13-8-14-15)9-7-17-4-3-16(9)6-10-12-2-5-18-10/h2,5,8-9H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFGPMPUJGPEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2COCCN2CC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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